molecular formula C21H17N3O9S2 B12715540 5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid CAS No. 93892-27-4

5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid

Cat. No.: B12715540
CAS No.: 93892-27-4
M. Wt: 519.5 g/mol
InChI Key: CYPTVFMYUBJWES-HPOMVFMNSA-N
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Description

5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid is a complex organic compound with the molecular formula C21H17N3O9S2 and a molecular weight of 519.5 g/mol. This compound is characterized by its azo and sulfonic acid functional groups, which contribute to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-5-methylphenylamine, followed by coupling with 2-(4-nitro-2-sulfophenyl)vinylbenzene under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. The industrial synthesis also emphasizes the importance of safety measures and environmental considerations due to the involvement of potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces aromatic amines.

Scientific Research Applications

5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Hydroxyphenyl)azo]-2-[2-(4-nitrophenyl)vinyl]benzenesulfonic acid
  • 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitrophenyl)vinyl]benzenesulfonic acid
  • 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzene

Uniqueness

The presence of both the hydroxy and methyl groups in the phenyl ring, along with the nitro and sulfonic acid groups, makes 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid unique. These functional groups contribute to its distinct chemical behavior and wide range of applications.

Properties

CAS No.

93892-27-4

Molecular Formula

C21H17N3O9S2

Molecular Weight

519.5 g/mol

IUPAC Name

5-[(2-hydroxy-5-methylphenyl)diazenyl]-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C21H17N3O9S2/c1-13-2-9-19(25)18(10-13)23-22-16-7-5-14(20(11-16)34(28,29)30)3-4-15-6-8-17(24(26)27)12-21(15)35(31,32)33/h2-12,25H,1H3,(H,28,29,30)(H,31,32,33)/b4-3+,23-22?

InChI Key

CYPTVFMYUBJWES-HPOMVFMNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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